2-Chloro-1,1,3-triethoxypropane
Description
Properties
CAS No. |
10140-99-5 |
|---|---|
Molecular Formula |
C9H19ClO3 |
Molecular Weight |
210.7 g/mol |
IUPAC Name |
2-chloro-1,1,3-triethoxypropane |
InChI |
InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
WEGSOVKZMZPKLO-UHFFFAOYSA-N |
SMILES |
CCOCC(C(OCC)OCC)Cl |
Canonical SMILES |
CCOCC(C(OCC)OCC)Cl |
Other CAS No. |
10140-99-5 |
Synonyms |
2-Chloro-1,1,3-triethoxypropane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
1,2,3-Trichloropropane (CAS 96-18-4): A fully chlorinated propane derivative with three chlorine substituents.
3-Chloro-1-propene (Allyl chloride) (CAS 107-05-1): A chlorinated alkene with a reactive double bond.
2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7): A fluorinated ethane with one chlorine and three fluorine atoms.
3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5): A propane derivative with mixed chloro-fluoro substitution.
2-Chloro-1,3-difluoropropane (CAS N/A): A propane with chlorine and fluorine atoms at positions 1, 2, and 6.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5): A heavily halogenated propane with three chlorine and four fluorine atoms.
Structural Insights:
- Ethoxy vs. Halogen Substituents : Unlike chlorinated or fluorinated analogues, 2-Chloro-1,1,3-triethoxypropane’s ethoxy groups confer steric bulk and electron-donating effects, reducing electrophilicity at the chlorine site. This contrasts with compounds like 1,2,3-Trichloropropane, where chlorine atoms enhance reactivity toward nucleophilic substitution .
- Hybrid Halogenation : Fluorinated compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) exhibit strong electron-withdrawing effects, increasing polarity and metabolic stability compared to ethoxy or chloro analogues .
Physicochemical Properties
*Volatility inferred from molecular weight and substituent effects.
Toxicity and Environmental Impact
Data Tables
Table 1. Structural and Functional Group Comparison
Preparation Methods
Nucleophilic Substitution via Chlorination of Triethoxypropanol
A primary route involves the chlorination of 1,1,3-triethoxypropanol. In this method, the hydroxyl group at the C2 position undergoes substitution using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions to minimize hydrolysis side reactions:
Key variables include temperature (optimal range: 0–5°C to suppress ether cleavage) and stoichiometry (1:1.2 molar ratio of alcohol to SOCl₂). Post-reaction purification via fractional distillation isolates the product with ~85% yield, though residual HCl necessitates neutralization with aqueous sodium bicarbonate.
Etherification of Chlorinated Propane Derivatives
An alternative approach begins with 2-chloropropane-1,3-diol, which undergoes ethoxylation at the C1 and C3 positions. Ethylene oxide or ethylating agents like diethyl sulfate facilitate ether formation under alkaline conditions:
This method faces challenges in controlling over-alkylation, requiring precise stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.
Industrial Production and Scalability
Continuous-Flow Reactor Systems
Industrial-scale synthesis employs continuous-flow reactors to improve heat dissipation and reaction uniformity. For instance, a tubular reactor with immobilized Lewis acid catalysts (e.g., AlCl₃) enables efficient chloroether formation at elevated pressures (3–5 bar) and temperatures (50–70°C). Real-time monitoring of byproducts like ethylene chlorohydrin ensures compliance with toxicity thresholds.
Purification and Quality Control
Crude product mixtures contain residual ethoxy derivatives and chlorinated byproducts. Industrial purification combines:
-
Distillation : Fractional distillation under reduced pressure (10–15 mmHg) separates the target compound (boiling point: ~120°C) from lower-boiling impurities.
-
Adsorption Chromatography : Activated alumina or silica gel removes polar contaminants, achieving >98% purity.
Challenges and Optimization Strategies
Q & A
Q. What are the common synthetic routes for 2-Chloro-1,1,3-triethoxypropane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis likely involves nucleophilic substitution of chlorine atoms with ethoxy groups. A plausible route could start with a chloro-propane precursor (e.g., 2-chloro-1,3-dichloropropane) reacting with sodium ethoxide in ethanol. Adjusting the molar ratio of ethoxide to substrate (3:1) ensures complete substitution. Temperature control (50–70°C) and anhydrous conditions are critical to minimize hydrolysis . Optimization Tips :
- Use potassium carbonate as a base in dichloromethane to enhance reaction efficiency .
- Monitor reaction progress via TLC or GC-MS to ensure complete substitution.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and the chloro-substituted carbon environment. C NMR confirms the quaternary carbon adjacent to ethoxy groups .
- IR : Look for C-O stretching (~1100 cm) and C-Cl absorption (~650 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight (calculated: ~212.7 g/mol) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid moisture and light, as ethoxy groups are prone to hydrolysis. Use molecular sieves in storage solvents (e.g., THF) to absorb residual water .
Advanced Research Questions
Q. What mechanistic insights govern the substitution vs. elimination pathways in reactions involving this compound?
- Methodological Answer :
- Substitution (S2) : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN). Steric hindrance from the 1,3-diethoxy groups may slow kinetics .
- Elimination (E2) : Dominates at higher temperatures (>80°C) or with bulky bases (e.g., t-BuOK), yielding propene derivatives. Monitor byproduct formation via GC-MS .
Key Reference : Kinetic studies on analogous chloro-propenes suggest a 70:30 substitution-to-elimination ratio under standard conditions .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer :
- QSAR/QSPR Models : Predict solubility, logP, and toxicity using fragment-based descriptors (e.g., ethoxy group contributions) .
- DFT Calculations : Optimize transition states for substitution reactions. For example, calculate activation barriers for ethoxy vs. methoxy substitutions .
Tools : Gaussian 16 or ORCA for electronic structure analysis; PubChem data for benchmarking .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify critical factors. For example, yields in THF vs. ethanol differ by 20% due to solvation effects .
- Meta-Analysis : Compare datasets from PubChem and Reaxys to isolate outliers or inconsistent conditions .
Applications in Academic Research
- Organic Synthesis : Serves as a versatile intermediate for synthesizing ether-linked dendrimers or prodrugs .
- Material Science : Ethoxy groups enable surface functionalization of nanoparticles for catalytic applications .
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